molecular formula C14H16N2O8 B11819504 1,3-Dimethyl 2-{3-[(ethoxycarbonyl)amino]-4-nitrophenyl}propanedioate

1,3-Dimethyl 2-{3-[(ethoxycarbonyl)amino]-4-nitrophenyl}propanedioate

Cat. No.: B11819504
M. Wt: 340.28 g/mol
InChI Key: XTIBUWSJRHDUMB-UHFFFAOYSA-N
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Description

1,3-Dimethyl 2-{3-[(ethoxycarbonyl)amino]-4-nitrophenyl}propanedioate is a complex organic compound with the molecular formula C14H16N2O8 It is known for its unique structure, which includes a nitrophenyl group, an ethoxycarbonyl group, and a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl 2-{3-[(ethoxycarbonyl)amino]-4-nitrophenyl}propanedioate typically involves multiple steps, starting with the preparation of the nitrophenyl intermediate. This intermediate is then subjected to a series of reactions, including esterification and nitration, to introduce the ethoxycarbonyl and nitro groups, respectively. The final step involves the condensation of the intermediate with malonic acid derivatives under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl 2-{3-[(ethoxycarbonyl)amino]-4-nitrophenyl}propanedioate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The ethoxycarbonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3-Dimethyl 2-{3-[(ethoxycarbonyl)amino]-4-nitrophenyl}propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl 2-{3-[(ethoxycarbonyl)amino]-4-nitrophenyl}propanedioate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ethoxycarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-(4-nitrophenyl)malonate
  • Ethyl 2-(4-nitrophenyl)acetate
  • Methyl 2-(4-nitrophenyl)propanoate

Uniqueness

1,3-Dimethyl 2-{3-[(ethoxycarbonyl)amino]-4-nitrophenyl}propanedioate is unique due to the presence of both the ethoxycarbonyl and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .

Properties

Molecular Formula

C14H16N2O8

Molecular Weight

340.28 g/mol

IUPAC Name

dimethyl 2-[3-(ethoxycarbonylamino)-4-nitrophenyl]propanedioate

InChI

InChI=1S/C14H16N2O8/c1-4-24-14(19)15-9-7-8(5-6-10(9)16(20)21)11(12(17)22-2)13(18)23-3/h5-7,11H,4H2,1-3H3,(H,15,19)

InChI Key

XTIBUWSJRHDUMB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=CC(=C1)C(C(=O)OC)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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